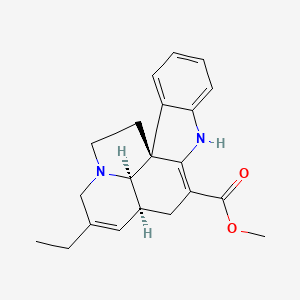
Pseudotabersonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudotabersonine, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Pseudotabersonine
The synthesis of this compound has been a focal point in organic chemistry due to its complex structure. Several methods have been developed to achieve this synthesis:
- Total Synthesis Approaches : A concise total synthesis was reported that utilizes a double ring-closing metathesis strategy, enabling the formation of the pentacyclic core characteristic of this compound. This method was accomplished in 11 steps starting from commercially available 1-(phenylsulfonyl)-3-indolecarboxaldehyde .
- Stereodivergent Synthesis : An eight-step stereodivergent synthesis has also been developed, yielding enantiomerically pure forms of both (+)-pseudotabersonine and (−)-14-epi-pseudotabersonine. This method emphasizes the importance of stereochemistry in the biological activity of alkaloids .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
- Antitumor Activity : Studies have indicated that this compound has significant antitumor properties. For instance, it has shown effectiveness against various cancer cell lines, suggesting its potential role as a chemotherapeutic agent .
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, indicating its potential use in developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Neuroprotective | Protection against oxidative stress | |
| Antimicrobial | Activity against bacterial strains |
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : The antitumor properties suggest that it could be developed into a novel cancer treatment. Further research into its mechanism of action and efficacy in vivo is warranted.
- Neurology : Its neuroprotective effects may lead to applications in treating conditions such as Alzheimer's disease or Parkinson's disease.
- Infectious Diseases : The antimicrobial properties could contribute to the development of new antibiotics, particularly in an era where antibiotic resistance is a significant concern.
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl (1S,12S,19R)-14-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-13-10-14-11-15(20(24)25-2)18-21(8-9-23(12-13)19(14)21)16-6-4-5-7-17(16)22-18/h4-7,10,14,19,22H,3,8-9,11-12H2,1-2H3/t14-,19-,21-/m1/s1 |
Clave InChI |
QBRYFKNKDKXNFZ-YFZFPPMRSA-N |
SMILES isomérico |
CCC1=C[C@@H]2CC(=C3[C@]4([C@@H]2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC |
SMILES canónico |
CCC1=CC2CC(=C3C4(C2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC |
Sinónimos |
pseudotabersonine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















